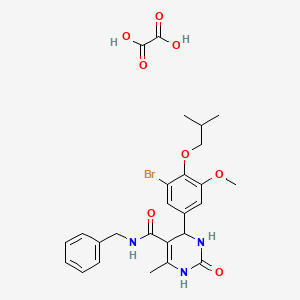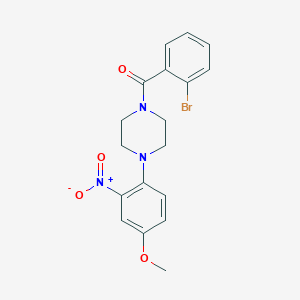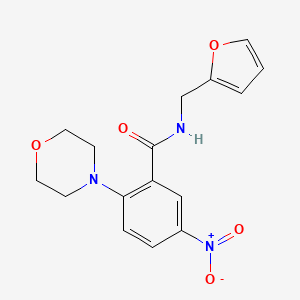![molecular formula C23H23ClN2O3S B4233825 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4233825.png)
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
描述
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in several cellular processes, including protein folding, cell signaling, and DNA repair.
作用机制
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of several client proteins that are dependent on Hsp90 for proper folding and stability. The inhibition of Hsp90 by 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide also leads to the activation of several signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Hsp90, which makes it a valuable tool for studying the role of this protein in various cellular processes. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another area of interest is the identification of new client proteins of Hsp90 that are involved in disease processes. In addition, there is a need for more research on the mechanism of action of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide and its effects on various cellular processes. Finally, there is a need for more research on the potential therapeutic applications of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide in the treatment of cancer and other diseases.
科学研究应用
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been extensively used in scientific research as a tool to study the role of Hsp90 in various cellular processes. It has been shown to inhibit the growth of cancer cells by targeting Hsp90, which is overexpressed in many types of cancer. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has also been used to study the role of Hsp90 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-11-16(2)13-20(12-15)26-30(28,29)22-14-19(9-10-21(22)24)23(27)25-17(3)18-7-5-4-6-8-18/h4-14,17,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMGEDUIABVWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233745.png)

![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233783.png)
![3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4233789.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4233793.png)
amino]-N-propylbenzamide](/img/structure/B4233797.png)


![methyl 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4233824.png)

![N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride](/img/structure/B4233835.png)
![4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4233842.png)
![N-{2-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4233848.png)
